1366000-58-9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

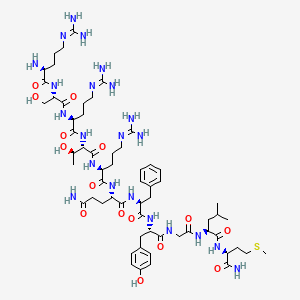

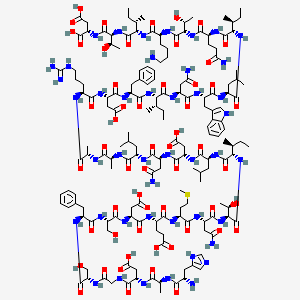

The compound with the Chemical Abstracts Service number 1366000-58-9 is known as Atrial Natriuretic Peptide (1-28), human, porcine Acetate. This compound is a 28-amino acid hormone naturally produced and released by the human heart in response to cardiac injury or mechanical stretch. It is a stimulator of particulate guanylate cyclase and has been found to protect isolated cardiomyocytes from reoxygenation-induced hypercontracture by increasing cyclic guanosine monophosphate synthesis .

准备方法

Synthetic Routes and Reaction Conditions

Atrial Natriuretic Peptide (1-28), human, porcine Acetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

In industrial settings, the production of Atrial Natriuretic Peptide (1-28), human, porcine Acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified and characterized to ensure its quality and consistency .

化学反应分析

Types of Reactions

Atrial Natriuretic Peptide (1-28), human, porcine Acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions can affect the methionine and cysteine residues within the peptide, potentially altering its biological activity .

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.

Major Products Formed

The major products formed from the hydrolysis of Atrial Natriuretic Peptide (1-28), human, porcine Acetate are smaller peptide fragments and free amino acids. Oxidation reactions can lead to the formation of methionine sulfoxide and cysteine sulfonic acid .

科学研究应用

Atrial Natriuretic Peptide (1-28), human, porcine Acetate has a wide range of scientific research applications:

Cardiovascular Research: It is used to study its protective effects on cardiomyocytes and its role in regulating blood pressure and fluid balance.

Metabolic Studies:

Endocrinology: The peptide is studied for its effects on hormone secretion and its interactions with other endocrine pathways.

Pharmacology: It serves as a model compound for developing new drugs targeting guanylate cyclase and related pathways

作用机制

Atrial Natriuretic Peptide (1-28), human, porcine Acetate exerts its effects by binding to particulate guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in various physiological effects, including vasodilation, natriuresis, and inhibition of endothelin-1 secretion .

相似化合物的比较

Similar Compounds

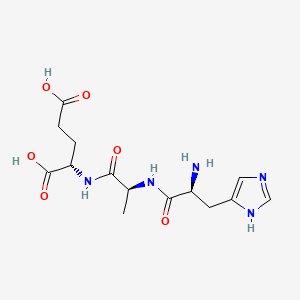

Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, BNP has similar cardiovascular effects but differs in its amino acid sequence and receptor specificity.

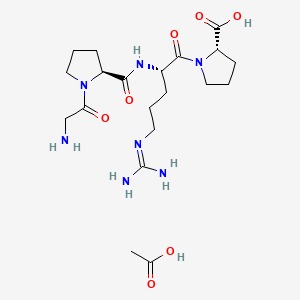

C-type Natriuretic Peptide (CNP): CNP primarily acts on the central nervous system and has distinct physiological roles compared to Atrial Natriuretic Peptide (1-28), human, porcine Acetate.

Uniqueness

Atrial Natriuretic Peptide (1-28), human, porcine Acetate is unique in its ability to protect cardiomyocytes from reoxygenation-induced hypercontracture and its role in stimulating lipolysis during exercise. Its specific interaction with particulate guanylate cyclase and the resulting increase in cyclic guanosine monophosphate levels distinguish it from other natriuretic peptides .

属性

CAS 编号 |

1366000-58-9 |

|---|---|

分子式 |

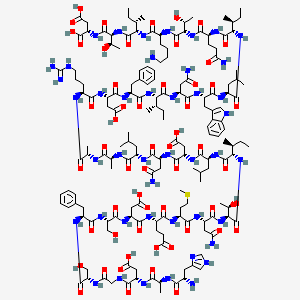

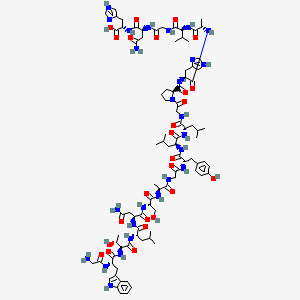

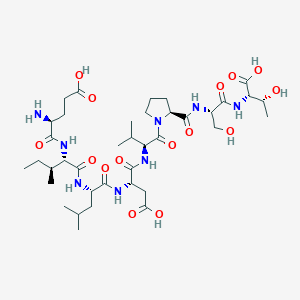

C₁₂₇H₂₀₃N₄₅O₃₉S₃.C₂H₄O₂ |

分子量 |

3140.50 |

序列 |

One Letter Code: SLRRSSCFGGRMDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。